chemical properties of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one
chemical properties of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one
This guide details the chemical properties, synthesis, and reactivity of 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one (CAS 943605-86-5), a specialized heterocyclic scaffold used primarily in the development of Type I and Type II kinase inhibitors (e.g., B-Raf, EGFR).
[1][2]
Executive Summary
6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one is a trisubstituted quinazolinone intermediate designed for high-precision Medicinal Chemistry. Its structure features three distinct vectors for chemical diversification:
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C4-Carbonyl : A "mask" for the C4-amino pharmacophore found in blockbuster drugs like Gefitinib and Afatinib.
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C6-Bromide : A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the solvent-exposed region of the kinase ATP pocket.
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C8-Nitro Group : A latent amine precursor allowing for cyclization (e.g., to imidazo[1,5-a]quinazolines) or solubility-enhancing modifications.
This compound is a validated intermediate in the synthesis of B-Raf kinase inhibitors and next-generation EGFR inhibitors active against resistance mutations [1, 2].
Physicochemical Properties
The molecule exhibits low aqueous solubility and high melting point, characteristic of planar, H-bond-rich heterocycles.
| Property | Value |
| CAS Number | 943605-86-5 |
| IUPAC Name | 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one |
| Molecular Formula | C₉H₆BrN₃O₃ |
| Molecular Weight | 284.07 g/mol |
| Appearance | Pale yellow to tan solid |
| Melting Point | >250 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF, hot AcOH; Insoluble in water, Et₂O |
| pKa (Calculated) | ~9.5 (N3-H acidic) |
Synthetic Routes
The most robust synthesis proceeds via the cyclization of a substituted anthranilic acid derivative. The presence of the electron-withdrawing nitro group at C8 and the bromine at C6 significantly alters the electronics of the precursor, often requiring forcing conditions or activated reagents like formamidine acetate.
Core Synthesis: The Cyclization Protocol
Precursor: 2-Amino-5-bromo-4-methyl-3-nitrobenzoic acid (or its methyl ester).
Method A: Formamidine Acetate Cyclization (Preferred)
This method typically offers higher yields and cleaner workup compared to neat formamide reflux.
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Reagents: Formamidine acetate, 2-methoxyethanol (or EtOH), Reflux.
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Mechanism: The amino group of the anthranilic acid attacks the electrophilic formamidine, displacing ammonia. The resulting intermediate undergoes intramolecular cyclization with the carboxylate to form the pyrimidinone ring.
Method B: Niementowski Reaction Variation
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Reagents: Formamide (excess), Reflux (180–200 °C).
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Note: Requires high temperatures; the 8-nitro group can sometimes undergo thermal degradation or reduction if not carefully controlled.
Chemical Reactivity & Functionalization
The utility of this scaffold lies in its orthogonal reactivity. The following diagram illustrates the logical flow of derivatization.
Reactivity Pathway Diagram
Figure 1: Orthogonal functionalization pathways for the 6-bromo-7-methyl-8-nitroquinazolin-4(3H)-one scaffold. The C4 activation is typically the first step in drug synthesis.
Detailed Experimental Protocols
Note: These protocols are adapted from standard procedures for nitro-quinazolinones and specific patent literature [1]. Always perform a risk assessment before handling.
Protocol A: Synthesis of the Core Scaffold
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Setup: Charge a round-bottom flask with 2-amino-5-bromo-4-methyl-3-nitrobenzoic acid (1.0 eq) and formamidine acetate (2.0 eq).
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Solvent: Add 2-methoxyethanol (10 mL per gram of substrate).
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Reaction: Heat the mixture to reflux (approx. 125 °C) with stirring for 12–18 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 275/277) and appearance of product (M+H 284/286).
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Workup: Cool the reaction mixture to room temperature. The product often precipitates.
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Isolation: Dilute with water (2x volume) and stir for 30 minutes. Filter the solid, wash with water and cold ethanol.
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Purification: Dry in a vacuum oven at 50 °C. If necessary, recrystallize from DMF/EtOH.
Protocol B: Activation to 4-Chloro Derivative
This step converts the stable lactam into a reactive electrophile.
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Reagents: Suspend the quinazolinone (1.0 eq) in POCl₃ (Phosphorus oxychloride, 5–10 vol). Add a catalytic amount of DMF (3–5 drops).
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Reaction: Heat to reflux (105 °C) for 2–4 hours. The suspension should clear as the chloro-imidate is formed.
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Quench (Critical Safety): Cool the mixture. Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis back to the starting material.
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Isolation: Neutralize with saturated NaHCO₃ to pH 7–8. Extract immediately with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.
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Storage: The 4-chloro intermediate is unstable to moisture; use immediately in the next step.
Protocol C: SNAr Displacement (Kinase Inhibitor Synthesis)
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Coupling: Dissolve the 4-chloro intermediate (1.0 eq) in Isopropanol (IPA) or Acetonitrile .
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Nucleophile: Add the desired aniline (e.g., 3-trifluoromethylaniline, 1.1 eq).
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Reaction: Heat to 80 °C for 2–6 hours. The product often precipitates as the hydrochloride salt.
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Isolation: Filter the solid. Wash with IPA and ether. This yields the 4-anilino-6-bromo-7-methyl-8-nitroquinazoline [1].
Safety & Handling
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Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.
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Brominated Waste: Dispose of all halogenated waste in dedicated containers.
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POCl₃: Highly corrosive and reacts violently with water. All chlorination reactions must be performed in a fume hood with a blast shield.
References
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Nitrogen-containing bicyclic heteroaryl compounds for the treatment of raf protein kinase-mediated diseases. Source: WO2007076092A2 (Patent). Context: Describes the synthesis of 6-bromo-7-methyl-8-nitroquinazolin-4-amine derivatives as B-Raf inhibitors. URL:
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Synthesis and pharmacological evaluation of 6-bromoquinazolinone derivatives. Source:Scientific Reports / NIH PubMed Central (General grounding on 6-bromo-quinazolinone chemistry). Context: Provides analogous experimental conditions for the cyclization and chlorination of 6-bromo-quinazolinones. URL:
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Chemical Profile: 6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one (CAS 943605-86-5). Source:[2][3] BenchChem / GuideChem. Context: Verification of CAS registry number and physical data. URL:
